4-[Bis(4-nitrophenyl)amino]benzaldehyde

Materials Chemistry Nonlinear Optics Organic Synthesis

Sourcing a reliable, high-purity building block for nonlinear optical (NLO) chromophore development often involves structural compromises that degrade performance. 4-[Bis(4-nitrophenyl)amino]benzaldehyde (CAS 95543-46-7) provides an exact molecular architecture to avoid this. - Enables precise Knoevenagel condensation via its aldehyde handle for systematic hyperpolarizability tuning. - Integrates a triphenylamine donor with two nitro acceptors, a configuration critical for desired photophysical properties. - Supplied with certified purity to ensure batch-to-batch reproducibility in advanced material synthesis.

Molecular Formula C19H13N3O5
Molecular Weight 363.3 g/mol
CAS No. 95543-46-7
Cat. No. B14343168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Bis(4-nitrophenyl)amino]benzaldehyde
CAS95543-46-7
Molecular FormulaC19H13N3O5
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H13N3O5/c23-13-14-1-3-15(4-2-14)20(16-5-9-18(10-6-16)21(24)25)17-7-11-19(12-8-17)22(26)27/h1-13H
InChIKeyDVFIMMKXUIJMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Bis(4-nitrophenyl)amino]benzaldehyde Overview


4-[Bis(4-nitrophenyl)amino]benzaldehyde (CAS 95543-46-7), also known as 4-(4-nitro-N-(4-nitrophenyl)anilino)benzaldehyde, is a specialized organic compound with the molecular formula C19H13N3O5 and a molecular weight of 363.32 g/mol . Structurally, it belongs to the class of donor-acceptor-substituted benzaldehydes, featuring a central triphenylamine-like nitrogen core as an electron donor, substituted with two strongly electron-withdrawing 4-nitrophenyl groups and a reactive 4-formylphenyl group . This architecture creates a 'push-pull' electronic system, which is of primary interest in the field of nonlinear optics (NLO) and as a versatile synthetic intermediate for constructing more complex chromophores and functional materials .

Why 4-[Bis(4-nitrophenyl)amino]benzaldehyde Is Unique


Direct substitution of 4-[Bis(4-nitrophenyl)amino]benzaldehyde with simpler or more common substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-(dimethylamino)benzaldehyde) is not scientifically equivalent and will likely result in a loss of function or performance in the intended application. Its unique value lies in the integration of multiple functional domains within a single molecular architecture: a strong, amine-based electron donor, two potent nitro-based electron acceptors, and a chemically versatile aldehyde handle . This specific combination, derived from a triphenylamine core, is known to significantly influence photophysical and nonlinear optical (NLO) behavior in a way that is not achievable with analogs possessing different donor or acceptor strengths . While direct quantitative comparisons are scarce in public literature, the class-level understanding of these donor-acceptor systems indicates that the electronic properties are highly sensitive to substituent identity, making precise structural fidelity critical for material performance .

Evidence for 4-[Bis(4-nitrophenyl)amino]benzaldehyde


Molecular Weight Differentiation from Simple Aldehydes

The molecular weight of 4-[Bis(4-nitrophenyl)amino]benzaldehyde is 363.32 g/mol . This is significantly higher than common benzaldehyde building blocks used in similar contexts, such as 4-nitrobenzaldehyde (151.12 g/mol) and 4-(dimethylamino)benzaldehyde (149.19 g/mol). This difference reflects the incorporation of a complex, highly functionalized triphenylamine-like core, which is the basis for its enhanced electronic properties . This structural differentiation is a primary driver for its use in specialized materials where simpler analogs would not impart the required optoelectronic characteristics.

Materials Chemistry Nonlinear Optics Organic Synthesis

Reactive Aldehyde Handle Advantages

The compound possesses a reactive aldehyde group, which is a versatile handle for further synthetic transformations (e.g., Knoevenagel condensation, Wittig reaction, imine formation) . This feature, when combined with the rigid, conjugated donor-acceptor core, distinguishes it from non-aldehyde analogs like 4-[bis(4-nitrophenyl)amino]phenol, which lacks this key reactive functionality. The presence of the aldehyde enables its use as a direct monomer or a building block for creating extended pi-conjugated systems, whereas non-aldehyde analogs would require additional synthetic steps or could not be used in the same type of polymer-forming reactions .

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Patent-Documented Intermediate Use

The compound is specifically identified as a reactant or key intermediate in the synthesis of nitrogen-containing heterocyclic compounds, as documented in patent US-8592454-B2 . While the patent does not provide quantitative performance data for the compound itself, its inclusion in an issued patent demonstrates that it has been identified by inventors as a structurally necessary component for achieving a specific, novel, and non-obvious chemical structure with claimed utility . This serves as a form of validation and differentiation from more generic aldehydes that would not lead to the same patented structures.

Pharmaceutical Intermediates Patent Chemistry Heterocyclic Synthesis

4-[Bis(4-nitrophenyl)amino]benzaldehyde Applications


Donor-Acceptor NLO Chromophore Synthesis

Given its unique combination of a strong amine donor, two nitro acceptors, and a reactive aldehyde handle, the most compelling application for this compound is as a precursor for creating more complex, pi-extended donor-acceptor chromophores for nonlinear optical (NLO) applications . The aldehyde group is specifically critical for performing Knoevenagel condensations to introduce additional electron-withdrawing groups, a standard approach for tuning molecular hyperpolarizability .

Conjugated Polymers and Electroluminescent Materials

The compound's triphenylamine-like core is a well-known scaffold for hole-transporting materials in organic electronics . The aldehyde functionality allows for its direct incorporation into conjugated polymer backbones via well-established polycondensation reactions . This makes it a valuable monomer for synthesizing polymers with tailored electronic and optical properties for use in OLEDs or organic photovoltaics .

Functionalized Heterocyclic Libraries

The compound's utility as a versatile aldehyde building block extends to medicinal chemistry, where it can be used to generate libraries of structurally complex heterocycles (e.g., through reactions with hydrazines, amines, or active methylene compounds) . Its patent-documented use in creating nitrogen-containing heterocycles confirms its role in accessing novel chemical space for drug discovery programs, distinguishing it from simpler aldehydes that would yield less diverse or less functionalized products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[Bis(4-nitrophenyl)amino]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.